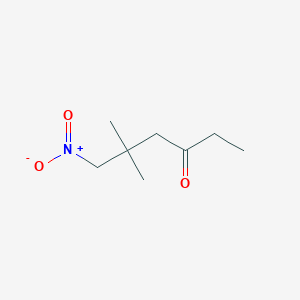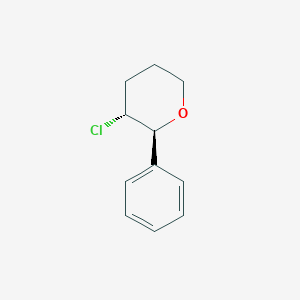
(2S,3R)-3-Chloro-2-phenyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-Chloro-2-phenyloxane is a chiral compound with significant importance in organic chemistry. Its structure includes a chlorine atom and a phenyl group attached to an oxane ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Chloro-2-phenyloxane typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor for the asymmetric reduction reaction .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The method is environment-friendly, simple, and convenient to operate, making it suitable for industrial amplification .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Chloro-2-phenyloxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Elimination Reactions: It can undergo E2 elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Elimination Reactions: The major product is typically the most substituted alkene.
Scientific Research Applications
(2S,3R)-3-Chloro-2-phenyloxane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S,3R)-3-Chloro-2-phenyloxane involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, a base abstracts a proton leading to the formation of an alkene .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-Bromo-2,3-diphenylbutane: Undergoes similar E2 elimination reactions.
(2S,3S)-2-Chloro-3-hydroxy ester: Shares similar synthetic routes.
Uniqueness
(2S,3R)-3-Chloro-2-phenyloxane is unique due to its specific chiral configuration and the presence of both a chlorine atom and a phenyl group, which influence its reactivity and applications.
Properties
CAS No. |
61900-21-8 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
(2S,3R)-3-chloro-2-phenyloxane |
InChI |
InChI=1S/C11H13ClO/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2/t10-,11+/m1/s1 |
InChI Key |
UFPNQKLWOZEGNN-MNOVXSKESA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)Cl |
Canonical SMILES |
C1CC(C(OC1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


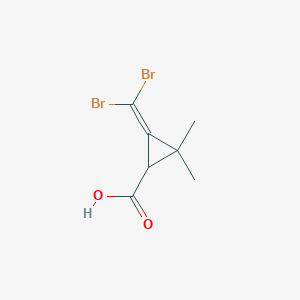
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan](/img/structure/B14548110.png)
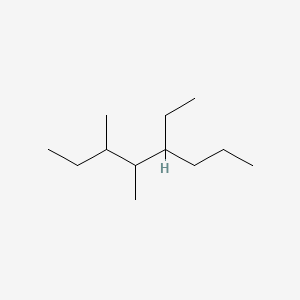
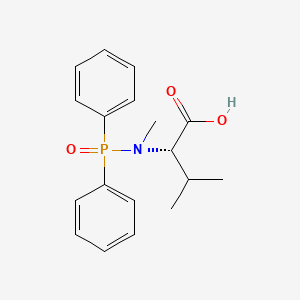
![3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid](/img/structure/B14548130.png)
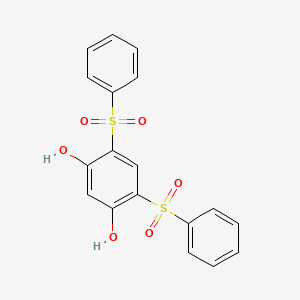

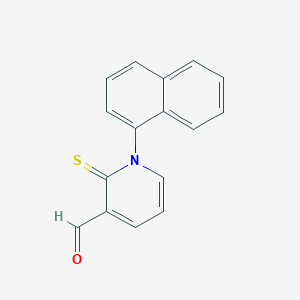
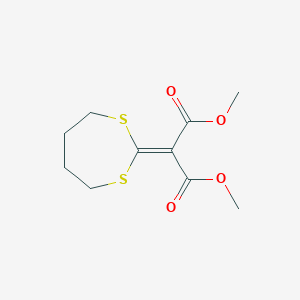
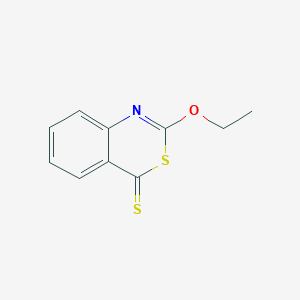

![4-[(Dimethylamino)methylidene]piperidine-2,3-dione](/img/structure/B14548170.png)
![5,10-Ethanopyridazino[3,4-b]quinoxaline](/img/structure/B14548194.png)
